

# Molecular weight and formula of [3,3'-Bipyridine]-5-carboxylic acid

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## Compound of Interest

Compound Name: *[3,3'-Bipyridine]-5-carboxylic acid*

Cat. No.: *B154828*

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## [3,3'-Bipyridine]-5-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**[3,3'-Bipyridine]-5-carboxylic acid** is a heterocyclic organic compound featuring a bipyridine core functionalized with a carboxylic acid group. Bipyridines are a well-established class of chelating agents for various transition metals, and the introduction of a carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation or esterification. This functionalization also influences the solubility and potential biological interactions of the molecule. This technical guide provides a summary of the key chemical properties of **[3,3'-Bipyridine]-5-carboxylic acid**, a plausible experimental protocol for its synthesis, and a discussion of its known biological context.

## Core Compound Data

The fundamental chemical properties of **[3,3'-Bipyridine]-5-carboxylic acid** are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	$C_{11}H_8N_2O_2$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	200.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	1970-81-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Solid (predicted)	
Melting Point	253-254 °C	<a href="#">[3]</a>

## Synthesis Methodology

The synthesis of asymmetrically substituted bipyridines such as **[3,3'-Bipyridine]-5-carboxylic acid** is commonly achieved through palladium-catalyzed cross-coupling reactions.[\[7\]](#) The Suzuki and Stille coupling reactions are particularly prevalent methods for forming the C-C bond between the two pyridine rings.[\[7\]](#)[\[8\]](#)[\[9\]](#) A generalized experimental protocol based on the Suzuki-Miyaura coupling is detailed below. This approach involves the reaction of a pyridyl boronic acid with a halogenated pyridine derivative.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible route for the synthesis of **[3,3'-Bipyridine]-5-carboxylic acid** by coupling 3-pyridylboronic acid with a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid).

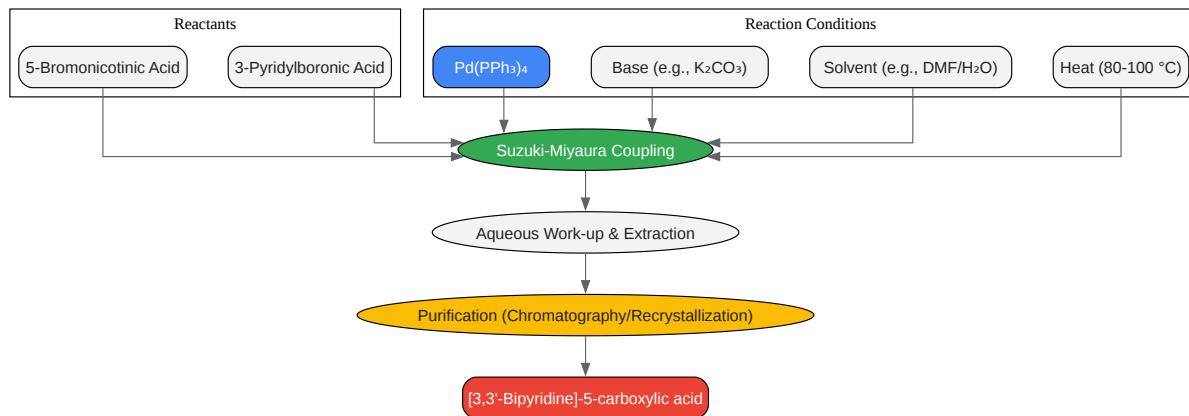
### Materials:

- 5-Bromonicotinic acid
- 3-Pyridylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$ )
- Base (e.g., Potassium carbonate ( $K_2CO_3$ ) or Sodium carbonate ( $Na_2CO_3$ ))
- Solvent (e.g., a mixture of Dimethylformamide (DMF) and water or Toluene and water)

- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromonicotinic acid (1.0 equivalent), 3-pyridylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst (typically 2-5 mol%).
- Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the aqueous phase with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield **[3,3'-Bipyridine]-5-carboxylic acid**.



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A generalized workflow for the synthesis of **[3,3'-Bipyridine]-5-carboxylic acid**.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of **[3,3'-Bipyridine]-5-carboxylic acid** in biological signaling pathways. Research on the biological activity of bipyridine carboxylic acids has predominantly focused on their metal complexes. For instance, ruthenium complexes of 2,2'-bipyridine-dicarboxylic acids have been investigated for their potential as anticancer agents, with studies exploring their interaction with DNA and their cytotoxic effects.<sup>[13][14][15]</sup> However, these studies do not describe the activity of the free ligand, **[3,3'-Bipyridine]-5-carboxylic acid**, itself.

The broader class of pyridine and bipyridine derivatives has been explored for a wide range of biological activities, but specific data for **[3,3'-Bipyridine]-5-carboxylic acid** remains elusive.

Therefore, at present, no specific signaling pathways have been identified in which this compound plays a direct regulatory role. Future research may uncover such activities, particularly given its structural motifs that could lend themselves to interactions with biological macromolecules.

## Conclusion

**[3,3'-Bipyridine]-5-carboxylic acid** is a well-defined chemical entity with established molecular weight and formula. Its synthesis can be reliably achieved through standard palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura reaction. While the biological properties of related bipyridine metal complexes are an active area of research, the specific biological functions and any direct involvement in signaling pathways of the parent compound, **[3,3'-Bipyridine]-5-carboxylic acid**, have not yet been elucidated. This presents an opportunity for further investigation by researchers in medicinal chemistry and chemical biology.

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